molecular formula C19H22ClN3O B1341029 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1031794-63-4

3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride

Cat. No. B1341029
CAS RN: 1031794-63-4
M. Wt: 343.8 g/mol
InChI Key: UXBGYVRRRYUPDK-UHFFFAOYSA-N
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Description

The compound “3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a benzyl group and a propyl group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization reaction . The benzyloxy and propyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a phenyl ring with a propyl group and a benzyloxy group. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole ring might participate in electrophilic substitution reactions or metal-catalyzed cross-coupling reactions . The benzyloxy group could be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, serves as a starting material for generating a structurally diverse compound library. This compound reacts with various substrates, including S-alkylated dithiocarbamic acid salts, aryl mercaptans, aliphatic secondary amines, aromatic primary and secondary amines, and NH-azoles like pyrazole, imidazole, 1,2,4-triazole, and tetrazole, among others. Through these reactions, it produces dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives, contributing to the creation of a diverse compound library with potentially varying biological activities and chemical properties (Roman, 2013).

Pharmaceutical Applications

Several studies focus on the synthesis and characterization of pyrazole derivatives and their potential pharmaceutical applications. For example, the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines demonstrates the versatility of pyrazole derivatives in creating compounds that may have pharmacological activities. These studies not only emphasize the synthetic capabilities but also suggest the potential of these compounds in future pharmacological studies (Kamal El‐Dean et al., 2018).

Antimicrobial and Antibacterial Properties

Studies have shown that pyrazole derivatives can exhibit significant antimicrobial and antibacterial activities. For instance, the characterization and evaluation of pyrazole-based hydrogels indicate that these compounds possess promising biological activities and can be used in medical applications due to their increased thermal stability and significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015). Additionally, the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties demonstrates promising antimicrobial activities, further highlighting the potential of pyrazole derivatives in therapeutic applications (Idrees, Kola, & Siddiqui, 2019).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors. The study of certain pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid demonstrates their effectiveness in reducing corrosion rates, indicating the potential application of these compounds in industrial settings to protect metals from corrosion (Herrag et al., 2007).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses. For example, if it shows biological activity, it could be investigated as a potential therapeutic agent .

properties

IUPAC Name

5-(2-phenylmethoxy-5-propylphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O.ClH/c1-2-6-14-9-10-18(23-13-15-7-4-3-5-8-15)16(11-14)17-12-19(20)22-21-17;/h3-5,7-12H,2,6,13H2,1H3,(H3,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBGYVRRRYUPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC(=NN3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride

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